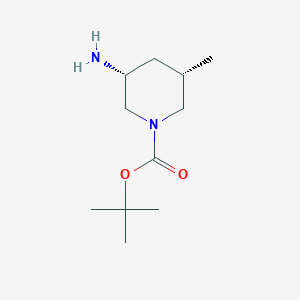
tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate
Descripción general
Descripción
The tert-butyl group in chemistry and biology is known for its unique reactivity pattern. It is used in various chemical transformations due to its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Synthesis Analysis
There are studies on the biosynthesis of similar compounds like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is a key intermediate for the synthesis of atorvastatin and rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to synthesize the compound . A whole cell biosynthesis reaction system was constructed in organic solvents for this process .
Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern in chemical reactions . It has been used in various chemical transformations .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Studies have investigated the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-butyl derivatives. These compounds are prevalent in various environmental matrices due to their usage in industrial and commercial products. Research has focused on their detection in indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues. These studies highlight the importance of understanding the environmental behaviors of tert-butyl derivatives and their potential human exposure pathways. The toxicity of these compounds, including endocrine-disrupting effects and potential carcinogenicity, has been a concern, leading to recommendations for future research directions towards the development of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Chemical Decomposition and Conversion
Another significant area of application is in the decomposition of environmental pollutants, such as methyl tert-butyl ether (MTBE), using advanced technologies. Studies have shown the feasibility of applying radio frequency (RF) plasma reactors for the efficient decomposition and conversion of MTBE, a common gasoline additive, into less harmful substances. These findings open up new avenues for addressing the environmental challenges posed by MTBE and related compounds, providing an alternative method for their removal from contaminated sites (Hsieh et al., 2011).
Synthesis of Bioactive Compounds
Research in synthetic chemistry has explored the use of tert-butyl derivatives in the synthesis of bioactive compounds, including natural and synthetic neo acids, neo alkanes, and their derivatives. These compounds have shown promise in various applications, including as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthesis of these compounds, utilizing tert-butyl groups, underscores the versatility of tert-butyl derivatives in the creation of structurally diverse and biologically active molecules (Dembitsky, 2006).
Bioremediation and Environmental Remediation
The biodegradation and bioremediation of contaminants such as MTBE, a substance related to tert-butyl derivatives, have been extensively studied. There is increasing evidence of MTBE biotransformation under both aerobic and anaerobic conditions, highlighting the adaptability of microbial communities to these contaminants. This research emphasizes the potential for natural attenuation and bioremediation strategies in mitigating the environmental impact of MTBE and related compounds, offering insights into the development of effective remediation technologies (Fiorenza & Rifai, 2003).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of lipid-lowering drugs like rosuvastatin .
Mode of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations .
Biochemical Pathways
The tert-butyl group has implications in various biosynthetic and biodegradation pathways .
Result of Action
Related compounds have been used in the synthesis of rosuvastatin, a lipid-lowering drug .
Propiedades
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLHWQMECGKRCY-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



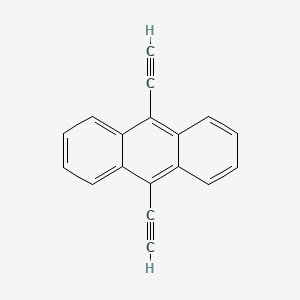
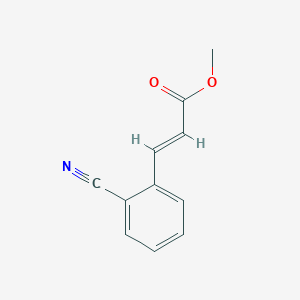

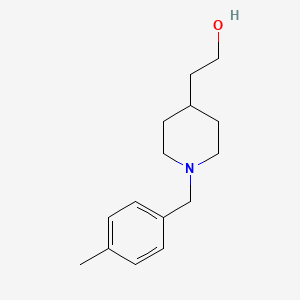
![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)

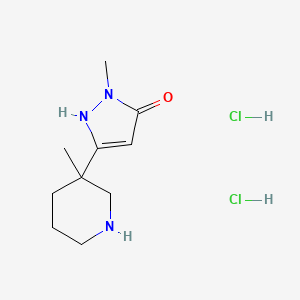

![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)
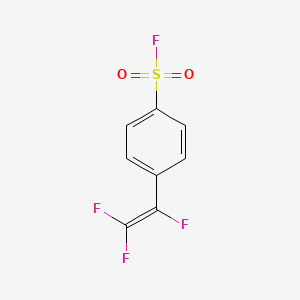
![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

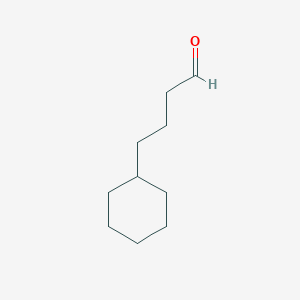
![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)